N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16141841
Molecular Formula: C24H19BrN4O3S
Molecular Weight: 523.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19BrN4O3S |
|---|---|
| Molecular Weight | 523.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H19BrN4O3S/c1-15(30)26-17-8-10-18(11-9-17)27-22(31)14-33-24-28-21-5-3-2-4-20(21)23(32)29(24)19-12-6-16(25)7-13-19/h2-13H,14H2,1H3,(H,26,30)(H,27,31) |
| Standard InChI Key | UHJLQGANRKDVTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Introduction
N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. This compound's structure includes multiple functional groups, such as an acetylamino group and a sulfanyl group, contributing to its reactivity and biological properties.
Synthesis
The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step chemical reactions. These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. The synthesis process often involves the formation of the quinazoline ring and the incorporation of the sulfanyl group.
Biological Activities
While specific biological activities of N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide have not been extensively studied, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The presence of multiple functional groups suggests that this compound could interact with various biological targets, potentially exhibiting therapeutic effects.
Potential Applications
Given its structural complexity and the presence of functional groups known for biological activity, N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide could serve as a lead compound in drug development. Its potential applications include treating infections or inflammatory diseases, although further research is needed to fully elucidate its therapeutic potential.
Data Table: Key Information
| Property | Description |
|---|---|
| CAS Number | 499104-14-2 |
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Synthesis | Multi-step chemical reactions |
| Biological Activities | Potential antimicrobial and anticancer properties |
| Applications | Drug development for infections or inflammatory diseases |
Future Research Directions
Future studies should focus on:
-
In Vitro and In Vivo Assays: To determine the compound's efficacy and safety.
-
Molecular Docking Studies: To understand how the compound interacts with biological targets.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced biological activity.
These studies will provide valuable insights into the compound's potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume